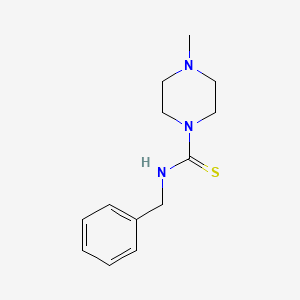

![molecular formula C18H35N B2855545 2-(propan-2-yl)-N-[2-(propan-2-yl)cyclohexyl]cyclohexan-1-amine CAS No. 1258650-91-7](/img/structure/B2855545.png)

2-(propan-2-yl)-N-[2-(propan-2-yl)cyclohexyl]cyclohexan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

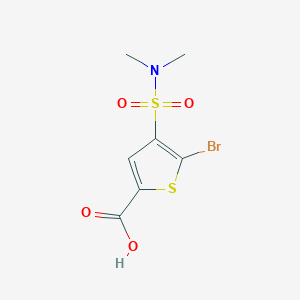

The compound “2-(propan-2-yl)-N-[2-(propan-2-yl)cyclohexyl]cyclohexan-1-amine” is a complex organic molecule. It contains two cyclohexane rings, each with a propan-2-yl (also known as isopropyl) group attached . One of the rings also has an amine group (-NH2) attached, making it a secondary amine .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclohexane rings, the addition of the isopropyl groups, and the introduction of the amine group. Unfortunately, without specific research or literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of two cyclohexane rings and multiple isopropyl groups. The three-dimensional structure would be influenced by the shape of the cyclohexane rings and the spatial arrangement of the isopropyl groups .Chemical Reactions Analysis

As a secondary amine, this compound could potentially undergo reactions typical of amines, such as acid-base reactions or reactions with carbonyl compounds to form imines or enamines. The isopropyl groups could potentially undergo reactions typical of alkyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. As a secondary amine, it would likely be a weak base. The presence of the cyclohexane rings could potentially make it relatively nonpolar and hydrophobic .Applications De Recherche Scientifique

Novel Routes to Heterocyclic Compounds

Research demonstrates the potential of related compounds in the synthesis of pyrroles and benzofurans, which are significant in medicinal chemistry and materials science. For instance, 2-(Acylmethylene)propanediol diacetates have been shown to react under palladium catalysis with primary amines to yield 1,2,4-trisubstituted pyrroles, highlighting a method for synthesizing complex heterocyclic structures with moderate to good yields (Friedrich, Wächtler, & Meijere, 2002). Additionally, propargyl amines undergo cyclization reactions under specific conditions to give substituted benzofuran derivatives, showcasing the utility of these reactions in creating pharmacologically relevant compounds (Wongsa, Sommart, Ritthiwigrom, Yazici, Kanokmedhakul, Kanokmedhakul, Willis, & Pyne, 2013).

Catalytic Processes and Ligand Activity

The compound and its derivatives have been utilized in catalytic processes, such as the asymmetric transfer hydrogenation of carbonyl compounds, where amidic tetradentate catalysts show useful enantiomeric excesses. This underscores the role of such compounds in enantioselective synthesis, which is crucial for drug development and synthesis of biologically active molecules (Marson & Schwarz, 2000).

Advanced Material Science Applications

In material science, amino-S-triazines and their N-oxyl-derivatives, related to the compound , have been evaluated as thermal and UV stabilizers in polypropylene films. This research indicates the potential of such compounds in improving the durability and lifespan of polymeric materials under various environmental conditions (Rosales-Jasso & Allen, 1999).

Cross-Coupling and Amination Techniques

Furthermore, innovative cross-coupling approaches for constructing anilines from cyclohexanones and amines have been reported, showcasing a novel method for C-N bond formation. This process involves a photoredox- and cobalt-based catalytic system, presenting a new avenue for synthesizing anilines, which are foundational structures in many pharmaceuticals (Dighe, Juliá, Luridiana, Douglas, & Leonori, 2020).

Propriétés

IUPAC Name |

2-propan-2-yl-N-(2-propan-2-ylcyclohexyl)cyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35N/c1-13(2)15-9-5-7-11-17(15)19-18-12-8-6-10-16(18)14(3)4/h13-19H,5-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFZMJRVNWWMIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCCCC1NC2CCCCC2C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(propan-2-yl)-N-[2-(propan-2-yl)cyclohexyl]cyclohexan-1-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-diethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2855462.png)

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide](/img/structure/B2855463.png)

![4-bromo-1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2855475.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2855476.png)

![N-(2,4-difluorophenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2855477.png)

![5,6-Dimethyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2855483.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2855484.png)